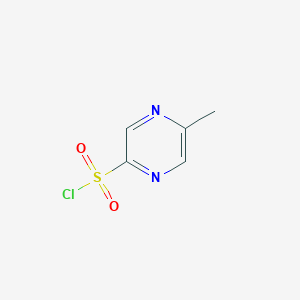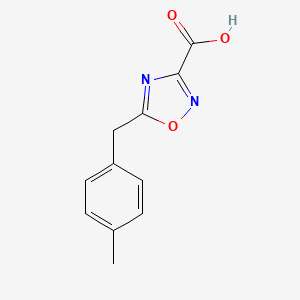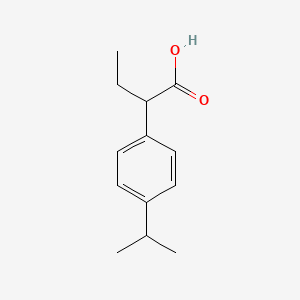![molecular formula C10H14F3NO2 B13535993 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid CAS No. 2839139-49-8](/img/structure/B13535993.png)
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[331]non-6-ene,trifluoroaceticacid is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid and involves the use of inexpensive starting materials such as β-pinene and nitriles .
Another method involves a one-pot tandem Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This method provides good yields and is practical for synthesizing 3-azabicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to bioactive effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structural similarity to natural alkaloids suggests that it may interact with similar targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid include other bicyclic nitrogen-containing molecules such as:
- 3-Azabicyclo[3.3.1]non-3-enes
- 3-Azabicyclo[3.3.1]nonane derivatives
- Indole-fused azabicyclo[3.3.1]nonane
Uniqueness
The uniqueness of this compound lies in its trifluoroacetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific applications where these unique properties are advantageous.
Propiedades
Número CAS |
2839139-49-8 |
|---|---|
Fórmula molecular |
C10H14F3NO2 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
3-azabicyclo[3.3.1]non-6-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-2-7-4-8(3-1)6-9-5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6H2;(H,6,7) |
Clave InChI |
GKDMUCFSBJNIJI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2CC1CNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)


![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)


![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)


